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Introduction

CDGSH Iron Sulfur Domain 2 (Cisd2), also known as Minerl, NAF-1, or ERIS, is a crucial
protein involved in the regulation of fundamental cellular processes.[1][2] Localized to the
endoplasmic reticulum (ER), mitochondria, and mitochondria-associated membranes (MAMS),
Cisd2 plays a pivotal role in maintaining cellular homeostasis.[3][4] It is recognized for its
function in regulating intracellular calcium (Ca2+) homeostasis, preserving mitochondrial
integrity and function, and modulating autophagy and apoptosis.[3] Due to its significant role in
lifespan control and its implications in age-related diseases, neurodegenerative disorders, and
cancer, Cisd2 has emerged as a protein of considerable interest for functional studies and as a
potential therapeutic target. Lentiviral-mediated overexpression of Cisd2 provides a powerful
tool to investigate its function in various cell types and disease models.

Key Functions of Cisd2

» Calcium Homeostasis: Cisd?2 is involved in regulating the transfer of calcium between the ER
and mitochondria, impacting cytosolic calcium levels.

e Mitochondrial Function: It is essential for maintaining mitochondrial integrity and respiratory
function. Cisd2 deficiency has been shown to lead to mitochondrial breakdown and
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dysfunction.

o Autophagy and Apoptosis: Cisd2 interacts with key proteins like BCL-2 to regulate autophagy
and apoptosis, thereby influencing cell survival.

o Lifespan and Aging: Studies have demonstrated that the levels of Cisd2 are a key
determinant of lifespan and healthspan in mammals.

Data Presentation: Quantitative Effects of Cisd2
Modulation

The following tables summarize quantitative data from studies investigating the effects of Cisd2
modulation. It is important to note that much of the available quantitative overexpression data
comes from transgenic mouse models, and results from in vitro lentiviral overexpression may
vary depending on the cell type, lentiviral titer, and experimental conditions.

Table 1: Cisd2 Expression Levels and Transduction Efficiency

Experimental

Parameter Result Reference
System
) o MKN1 gastric cancer
Transfection Efficiency 80.92%
cells
] o BGC823 gastric
Transfection Efficiency 69.78%
cancer cells

) Transgenic Mice (AD )
Overexpression Level ~2-fold increase
model)

~2-3 fold higher than

Overexpression Level  Transgenic Mice )
wild-type

Table 2: Effects of Cisd2 Modulation on Mitochondrial Function
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Experimental .
Parameter . Observation Reference
Condition

) Significant decrease
Oxygen Consumption

Cisd2 deficient mice in mitochondrial
Rate (OCR) o
respiration
Mitochondrial
o ) o ) Average decrease of
Complex Activities (I- Cisd2 deficient mice

30%
[, 1-11)

] ] Cisd2 overexpressing Rescued
Mitochondrial o ) ]
o transgenic mice (AD mitochondrial defects
Respiration ) )
model) in energy production

Table 3: Effects of Cisd2 Modulation on Cell Proliferation and Apoptosis
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Experimental

Parameter Cell Line . Observation Reference
Condition
) ) ) Increased from
Cell Proliferation Cisd2
) ] MKN1 ) 26.48 £0.17 hto
(Doubling Time) Overexpression
33.42+0.20h
] ] ) Increased from
Cell Proliferation Cisd2
] ] BGC823 ] 28.41+0.39hto
(Doubling Time) Overexpression
48.28 £ 0.52 h
Reduced from
Colony Cisd2 523+ 17.57to
) MKN1 )
Formation Overexpression 414 + 13.07
colonies
Reduced from
Colony Cisd2 465+ 7.8510
] BGC823 ]
Formation Overexpression 315+11.22
colonies
) Significant
) Cisd2 ) ]
Apoptosis Lung ADC cells increase in the
knockdown ) )
apoptotic fraction
MnSOD
) overexpression Reduced number
Apoptosis RA-FLSs

(downstream of
Cisd2)

of apoptotic cells

Table 4: Effects of Cisd2 Modulation on Autophagy
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Experimental .
Parameter . Observation Reference
Condition

Upregulation of ATG7
Cisd2 knockdown in and ATG5, and
HT-1080 cells induced conversion of
LC3-I to LC3-lI

LC3-II/LC3-I Ratio

NARP and RhoO cells Lower levels of p62,
p62 Levels (chronic mitochondrial  indicating active

stress) autophagy

Experimental Protocols
Lentiviral Vector Production for Cisd2 Overexpression

This protocol describes the generation of replication-incompetent lentiviral particles for the
overexpression of Cisd2 in mammalian cells using a third-generation packaging system.

Materials:
e HEK?293T cells

 Lentiviral transfer plasmid containing the Cisd2 gene under a suitable promoter (e.g., CMV
or EF1la)

e Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-ReV)

e Envelope plasmid (e.g., pMD2.G)

e Transfection reagent (e.g., Lipofectamine 2000 or PEI)

e High-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
e Opti-MEM | Reduced Serum Medium

e 0.45 um syringe filters

» Ultracentrifuge
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Protocol:

e Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density
that will result in 70-80% confluency on the day of transfection.

o Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture
containing the Cisd2 transfer plasmid and the packaging and envelope plasmids in the
appropriate ratio.

e Transfection:

o

Dilute the plasmid DNA mixture in Opti-MEM.

[¢]

In a separate tube, dilute the transfection reagent in Opti-MEM.

o

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room
temperature for 20-30 minutes to allow complex formation.

[e]

Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

 Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the
transfection medium with fresh complete culture medium.

 Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant
containing the lentiviral particles.

 Virus Filtration and Concentration:
o Centrifuge the collected supernatant at a low speed to pellet cell debris.
o Filter the supernatant through a 0.45 um syringe filter.

o For higher titers, concentrate the viral particles by ultracentrifugation or using
commercially available concentration reagents.

» Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated
freeze-thaw cycles.
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Lentiviral Transduction of Target Cells

This protocol outlines the procedure for transducing target cells with the produced Cisd2-
expressing lentivirus.

Materials:

Target cells

Lentiviral stock (Cisd2-expressing)

Complete culture medium for target cells

Polybrene or DEAE-Dextran

Selection antibiotic (if the lentiviral vector contains a resistance gene, e.g., puromycin)
Protocol:

o Cell Seeding: The day before transduction, seed the target cells in a multi-well plate at a
density that will result in 50-70% confluency at the time of transduction.

e Transduction:
o Thaw the lentiviral aliquot on ice.

o Prepare the transduction medium by adding Polybrene or DEAE-Dextran to the complete
culture medium to the desired final concentration (e.g., 4-8 pg/mL).

o Remove the old medium from the cells and add the transduction medium containing the
desired amount of lentivirus (multiplicity of infection, MOI, should be optimized for each
cell type).

e |ncubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

e Medium Change: After the incubation period, replace the virus-containing medium with fresh
complete culture medium.
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o Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic
to the medium 48-72 hours post-transduction to select for stably transduced cells.

» Validation of Overexpression: Confirm the overexpression of Cisd2 by Western blot or gRT-
PCR analysis 72 hours post-transduction or after selection.

Functional Assays

This assay measures the mitochondrial membrane potential, an indicator of mitochondrial
health.

Materials:

Transduced and control cells

Tetramethylrhodamine, Ethyl Ester (TMRE)

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for
depolarization

Fluorescence microscope or plate reader
Protocol:

e Cell Culture: Seed transduced and control cells in a suitable culture plate (e.g., 96-well
black-walled plate for plate reader analysis or glass-bottom dishes for microscopy).

 TMRE Staining:

o Prepare a working solution of TMRE in pre-warmed culture medium (final concentration
typically 20-200 nM).

o Remove the culture medium from the cells and add the TMRE-containing medium.
o Incubate for 15-30 minutes at 37°C, protected from light.

» Positive Control (Optional): Treat a set of control cells with FCCP (e.g., 10-50 uM) for 5-10
minutes to induce mitochondrial depolarization.
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e Imaging/Measurement:
o Wash the cells with pre-warmed PBS or culture medium.

o Immediately analyze the fluorescence using a fluorescence microscope (Ex/Em ~549/575
nm) or a fluorescence plate reader.

o Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates
mitochondrial depolarization.

This assay quantifies changes in cytosolic calcium concentration.
Materials:

Transduced and control cells

Fura-2 AM

Pluronic F-127 (optional, to aid dye loading)

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

Ratiometric fluorescence imaging system
Protocol:

o Cell Culture: Seed transduced and control cells on glass coverslips or in a suitable imaging
dish.

e Dye Loading:

o Prepare a Fura-2 AM loading solution (typically 2-5 uM) in HBSS, potentially with a small
amount of Pluronic F-127.

o Wash the cells with HBSS.

o Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room
temperature or 37°C, protected from light.
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o De-esterification: Wash the cells with HBSS and incubate for an additional 30 minutes to
allow for complete de-esterification of the dye by cellular esterases.

e Imaging:
o Mount the coverslip on the imaging setup.
o Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

o The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular
calcium concentration.

o Record a baseline fluorescence ratio before applying any stimuli.

This method assesses autophagy by measuring the conversion of LC3-1 to LC3-1l and the
degradation of p62/SQSTML1.

Materials:
o Transduced and control cells
o RIPA buffer or other suitable lysis buffer with protease inhibitors
e Primary antibodies against LC3B and p62/SQSTM1
e Primary antibody against a loading control (e.g., B-actin or GAPDH)
e HRP-conjugated secondary antibodies
e Chemiluminescence substrate
Protocol:
e Cell Lysis:
o Wash the cells with ice-cold PBS.

o Lyse the cells in RIPA buffer on ice.
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o Collect the lysates and clarify by centrifugation.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o Western Blotting:

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose
membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST.
o Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
o Wash the membrane and incubate with HRP-conjugated secondary antibodies.
o Detect the protein bands using a chemiluminescence detection system.
e Analysis:
o Quantify the band intensities for LC3-I, LC3-II, and p62.

o Calculate the LC3-II/LC3-I ratio. An increase in this ratio is indicative of increased
autophagosome formation.

o Adecrease in p62 levels suggests increased autophagic flux.

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a
hallmark of late-stage apoptosis.

Materials:

Transduced and control cells

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

TUNEL reaction mixture (containing TdT and labeled dUTPS)
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o Fluorescence microscope or flow cytometer

Protocol:

Cell Preparation: Culture and treat cells as required.

Fixation and Permeabilization:

o Fix the cells with 4% paraformaldehyde.

o Permeabilize the cells with the permeabilization solution on ice.

TUNEL Staining:

o Incubate the cells with the TUNEL reaction mixture according to the manufacturer's
instructions, typically for 60 minutes at 37°C in a humidified chamber.

Analysis:

o Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescently
labeled DNA strand breaks.

o Quantify the percentage of TUNEL-positive (apoptotic) cells.

Mandatory Visualization
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Caption: A simplified diagram of Cisd2's role in key signaling pathways.
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Caption: Experimental workflow for functional studies using lentiviral overexpression of Cisd2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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